molecular formula C14H22N4O B11831343 (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol

(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol

Cat. No.: B11831343
M. Wt: 262.35 g/mol
InChI Key: LKAQATUYRQUPNI-UONOGXRCSA-N
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Description

(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an azido group, an isobutylamino group, and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol typically involves multi-step organic reactions. One possible route could include:

    Starting Material: Begin with a suitable chiral precursor, such as (2R,3S)-1-(isobutylamino)-4-phenylbutan-2-ol.

    Azidation: Introduce the azido group using a reagent like sodium azide (NaN₃) under appropriate conditions (e.g., solvent, temperature).

    Purification: Purify the product using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Automation: Employing automated systems for large-scale synthesis.

    Green Chemistry: Implementing environmentally friendly practices to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction of the azido group to an amine using reagents like hydrogen gas (H₂) and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions where the azido group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution: Sodium azide (NaN₃), alkyl halides.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Potential use in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol depends on its specific application. For example:

    Biological Activity: The azido group may interact with biological targets, leading to inhibition or activation of specific pathways.

    Chemical Reactions: The compound’s reactivity is influenced by the presence of the azido group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-1-(isobutylamino)-4-phenylbutan-2-ol: Lacks the azido group but shares a similar backbone.

    (2R,3S)-3-amino-1-(isobutylamino)-4-phenylbutan-2-ol: Contains an amino group instead of an azido group.

Uniqueness

    Azido Group:

    Chirality: The compound’s chiral centers contribute to its potential use in asymmetric synthesis and chiral catalysis.

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

(2R,3S)-3-azido-1-(2-methylpropylamino)-4-phenylbutan-2-ol

InChI

InChI=1S/C14H22N4O/c1-11(2)9-16-10-14(19)13(17-18-15)8-12-6-4-3-5-7-12/h3-7,11,13-14,16,19H,8-10H2,1-2H3/t13-,14+/m0/s1

InChI Key

LKAQATUYRQUPNI-UONOGXRCSA-N

Isomeric SMILES

CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)N=[N+]=[N-])O

Canonical SMILES

CC(C)CNCC(C(CC1=CC=CC=C1)N=[N+]=[N-])O

Origin of Product

United States

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